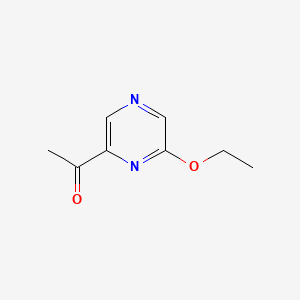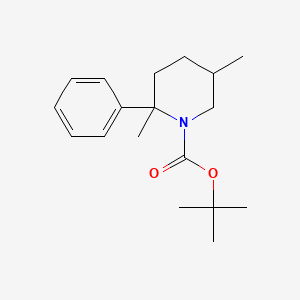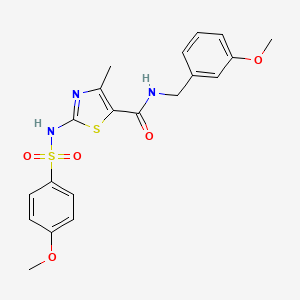
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Vorbereitungsmethoden
The synthesis of 5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- involves several steps. One common method includes the reaction of methylthiazole-5-carboxylic acid with dichloromethane (DCM), followed by the addition of 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under an argon atmosphere. After stirring, 3,4,5-trimethoxyaniline is added, and the reaction mixture is stirred for 48 hours before being extracted with hydrochloric acid .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution .
Wissenschaftliche Forschungsanwendungen
5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- has been extensively studied for its potential as a COX inhibitor. It has shown promising results in inhibiting both COX-1 and COX-2 enzymes, which are involved in the inflammatory response. This makes it a potential candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Additionally, this compound has been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer therapy .
Wirkmechanismus
The mechanism of action of this compound involves the inhibition of COX enzymes. By binding to the active site of COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The molecular docking studies have shown that the compound interacts favorably with the COX-2 isozyme, explaining its high potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazole carboxamide derivatives that have been studied for their COX inhibitory and anticancer properties. For example, compounds such as 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide have shown similar biological activities . 5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX inhibitor .
Eigenschaften
Molekularformel |
C20H21N3O5S2 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-18(19(24)21-12-14-5-4-6-16(11-14)28-3)29-20(22-13)23-30(25,26)17-9-7-15(27-2)8-10-17/h4-11H,12H2,1-3H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
OPSDOWFITHAEME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



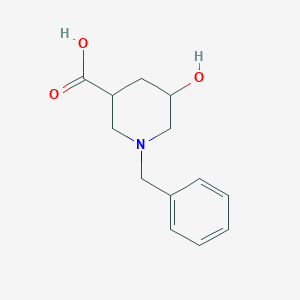
![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)

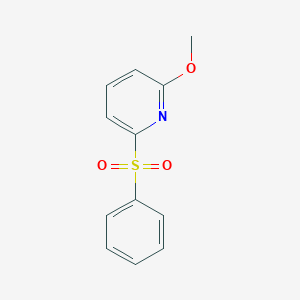
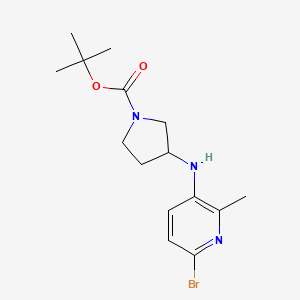
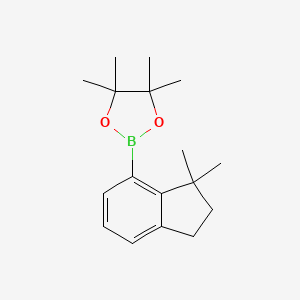
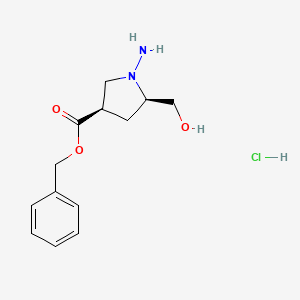
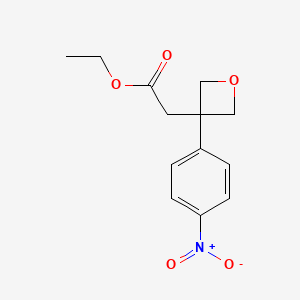

![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)
